[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride
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Overview
Description
[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is a complex organic compound known for its unique tricyclic structure. This compound is notable for its applications in various fields, including pharmaceuticals and advanced polymer synthesis. Its structure includes a methanesulfonyl chloride group, which is highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core. This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the tricyclic structure.
Introduction of the Methanesulfonyl Chloride Group: The tricyclic core is then functionalized with a methanesulfonyl chloride group. This step usually involves the reaction of the tricyclic compound with methanesulfonyl chloride in the presence of a base such as pyridine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like potassium permanganate can be used to oxidize the tricyclic core, while reducing agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive methanesulfonyl chloride group makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced polymers. Its unique structure can impart desirable properties to polymers, such as increased stability and specific reactivity.
Mechanism of Action
The mechanism by which [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride exerts its effects is primarily through its reactive methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S,4R,5R,6S)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid]: This compound shares the tricyclic core but has a carboxylic acid group instead of a methanesulfonyl chloride group.
[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]sulfamoyl chloride: Similar structure with a sulfamoyl chloride group, used in different synthetic applications.
Uniqueness
The uniqueness of [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride lies in its highly reactive methanesulfonyl chloride group, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
[(1S,2R,4S,5S,6R)-8-oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3S/c9-13(10,11)3-4-1-7-5-2-6(5)8(4)12-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHTMAJFRTQJT-GWVFRZDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3CC3C1O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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